molecular formula C15H21N3OS B2680004 N-(1-(thiazol-2-yl)piperidin-4-yl)cyclohex-3-enecarboxamide CAS No. 1448058-25-0

N-(1-(thiazol-2-yl)piperidin-4-yl)cyclohex-3-enecarboxamide

Número de catálogo: B2680004
Número CAS: 1448058-25-0
Peso molecular: 291.41
Clave InChI: FPRAKARVLYMLMF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

Thiazole, a component of the compound, is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The compound was synthesized through a series of reactions involving coupling and treatment with various reagents .

Aplicaciones Científicas De Investigación

Conformational Analysis and X-ray Crystal Structure

A study conducted by Plazzi et al. (1997) on thioperamide analogs, which are structurally related to N-(1-(thiazol-2-yl)piperidin-4-yl)cyclohex-3-enecarboxamide, highlights their potential as H3-receptor antagonists. The research involved conformational analysis and X-ray crystallography to understand the structural basis of their activity. This approach provided insights into designing new H3-receptor antagonists using thioperamide as a template, demonstrating the compound's relevance in developing therapeutics targeting the histamine H3 receptor Plazzi, Bordi, Mor, Cozzini, & Domiano, 1997.

Synthesis and Anti-Arrhythmic Activity

Abdel‐Aziz et al. (2009) explored the synthesis of piperidine-based 1,3-thiazole derivatives, aiming to investigate their anti-arrhythmic properties. This study signifies the chemical versatility of the piperidine and thiazole moieties, suggesting potential applications in developing novel anti-arrhythmic agents Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009.

Metabolism and Disposition Study

Renzulli et al. (2011) conducted a comprehensive study on the disposition and metabolism of SB-649868, a compound structurally related to this compound, highlighting its application as an orexin receptor antagonist for treating insomnia. The study detailed the metabolic pathways and elimination processes of the compound, providing essential data for further pharmacokinetic and pharmacodynamic evaluations Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, & Boyle, 2011.

Antimicrobial Study of Substituted 2-Aminobenzothiazoles

Anuse et al. (2019) synthesized and evaluated the antimicrobial properties of substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamides. This research adds to the understanding of how structural modifications in thiazole and piperidine derivatives influence antimicrobial activity, indicating the potential for developing new antimicrobial agents Anuse, Mali, Thorat, Yamgar, & Chaudhari, 2019.

Synthesis and Cannabinoid Receptor Antagonism

Lan et al. (1999) explored the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Their research offers insights into the design of cannabinoid receptor antagonists using N-(piperidin-1-yl)-substituted compounds, contributing to the development of potential therapeutics for conditions modulated by cannabinoid receptors Lan, Liu, Fan, Lin, Fernando, McCallion, Pertwee, & Makriyannis, 1999.

Propiedades

IUPAC Name

N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3OS/c19-14(12-4-2-1-3-5-12)17-13-6-9-18(10-7-13)15-16-8-11-20-15/h1-2,8,11-13H,3-7,9-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRAKARVLYMLMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NC2CCN(CC2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.